molecular formula C10H10O2 B047845 6-Hydroxy-1-tetralone CAS No. 3470-50-6

6-Hydroxy-1-tetralone

Cat. No. B047845
M. Wt: 162.18 g/mol
InChI Key: FNSQPQKPPGALFA-UHFFFAOYSA-N
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Patent
US04886898

Procedure details

2 mols of 6-methoxy-1-tetralone are heated at 125° C. in 2 l of 48% strength aqueous hydrobromic acid for 3 hours. On cooling, the product precipitates and is filtered off with suction and dried. If necessary, it can be recrystallized from water.
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=[O:13])[CH2:8][CH2:7][CH2:6]2.Br>>[OH:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=[O:13])[CH2:8][CH2:7][CH2:6]2

Inputs

Step One
Name
Quantity
2 mol
Type
reactant
Smiles
COC=1C=C2CCCC(C2=CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CUSTOM
Type
CUSTOM
Details
the product precipitates
FILTRATION
Type
FILTRATION
Details
is filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
If necessary, it can be recrystallized from water

Outcomes

Product
Name
Type
Smiles
OC=1C=C2CCCC(C2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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